![molecular formula C17H14BrN3O3 B1230826 N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide is a pyrrolopyridine.
Scientific Research Applications
GPR119 Agonists for Metabolic Diseases
Research has led to the discovery of novel GPR119 agonists, with one study focusing on N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide derivatives. These compounds, including modifications with methyl and isopropyl substituents, have shown potential for treating metabolic diseases due to their potency and metabolic stability (Yu et al., 2014).
Fluorescent ATRP Initiators in Polymerization
A synthesized compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been identified as an efficient fluorescent ATRP initiator. It's used in polymerizations of acrylates, demonstrating applications in material science and polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Synthesis of Azole Derivatives with Antibacterial Activity
Another study focused on synthesizing azole derivatives from related propanamides, revealing good antibacterial activity against specific bacterial strains. This indicates potential applications in developing new antibacterial agents (Tumosienė et al., 2012).
Anticonvulsant Properties of Hybrid Compounds
Research into hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides revealed significant anticonvulsant activity. These compounds show potential as new antiepileptic drugs (Kamiński et al., 2016).
Herbicidal Activity of Heterocyclic Compounds
A study synthesized a derivative of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and found it effective as a herbicide, indicating applications in agriculture (Liu et al., 2008).
Synthesis of Variolin B and Deoxyvariolin B
Selective palladium-mediated functionalization of a pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system enabled the synthesis of variolin B and deoxyvariolin B, key compounds in medicinal chemistry (Baeza et al., 2010).
Synthesis of Inflammation Inhibitors
N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides have been synthesized and shown to act as topical and systemic inflammation inhibitors. This suggests potential therapeutic applications in inflammation-related conditions (Dassonville et al., 2008).
properties
Molecular Formula |
C17H14BrN3O3 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-8-11(18)2-3-14(10)20-15(22)5-7-21-16(23)12-4-6-19-9-13(12)17(21)24/h2-4,6,8-9H,5,7H2,1H3,(H,20,22) |
InChI Key |
GUDHONOMDKCCHK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid](/img/structure/B1230745.png)
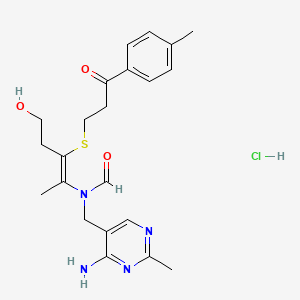
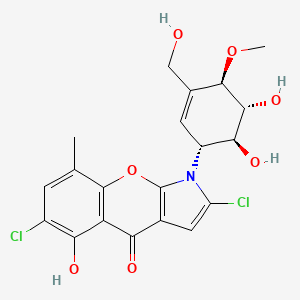

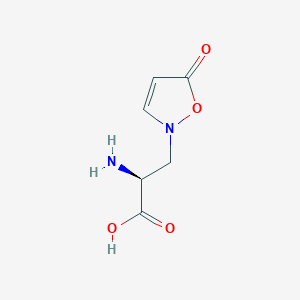
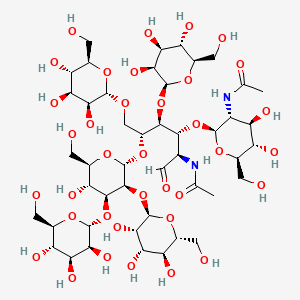
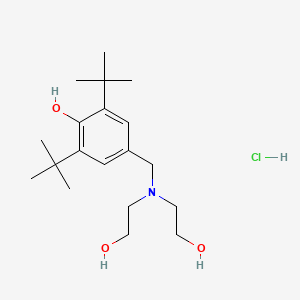
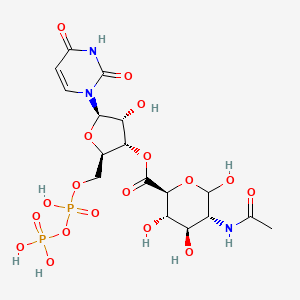
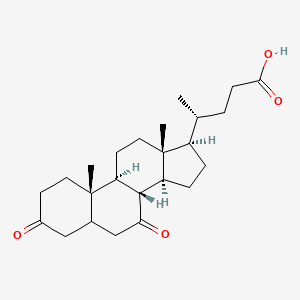
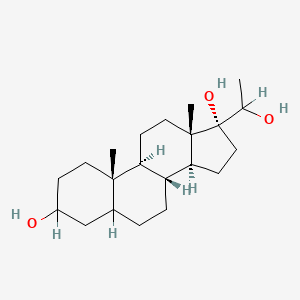

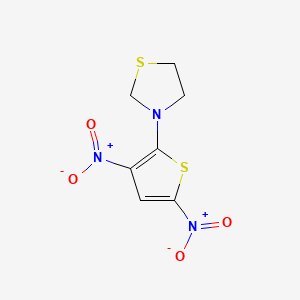

![1-[(1-Tert-butyl-5-tetrazolyl)-(4-methylphenyl)methyl]-4-methylpiperidine](/img/structure/B1230762.png)